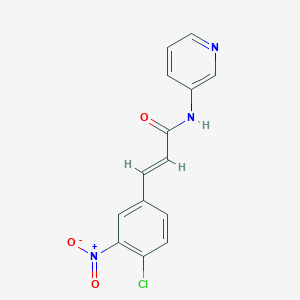![molecular formula C14H21NO3 B5729900 4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
4-[2-(2-ethoxyphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-ethoxyphenoxy)ethyl]morpholine, also known as EMD 57033, is a chemical compound that has been widely used in scientific research applications. It is a selective antagonist of the dopamine D1-like receptors, which are involved in the regulation of various physiological processes such as motor activity, reward, and cognition.
Applications De Recherche Scientifique
4-[2-(2-ethoxyphenoxy)ethyl]morpholine has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. In addition, it has been used to study the effects of dopamine D1-like receptor antagonism on drug addiction and schizophrenia.
Mécanisme D'action
The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves its selective antagonism of the dopamine D1-like receptors. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes such as motor activity, reward, and cognition. By blocking these receptors, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine are primarily related to its selective antagonism of the dopamine D1-like receptors. By blocking these receptors, it can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions. This can lead to changes in behavior, motor activity, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in lab experiments include its high selectivity for the dopamine D1-like receptors, its high yield and purity in synthesis, and its well-established mechanism of action. However, its limitations include its potential for off-target effects, its limited solubility in some solvents, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in scientific research. These include the development of more selective antagonists for the dopamine D1-like receptors, the investigation of its potential therapeutic applications in drug addiction and schizophrenia, and the exploration of its effects on other physiological processes such as inflammation and immune function.
Conclusion
In conclusion, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. Its well-established mechanism of action, high yield and purity in synthesis, and potential for future research make it a valuable tool for scientific investigation.
Méthodes De Synthèse
The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-ethoxyphenoxy)ethanol with morpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product by the addition of an acid catalyst. The yield of the synthesis process is typically high, and the purity of the product can be easily achieved by simple purification techniques.
Propriétés
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMRYODKFVSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)
![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)


![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

